1-(6-Methylpyridin-2-yl)ethanol

Vue d'ensemble

Description

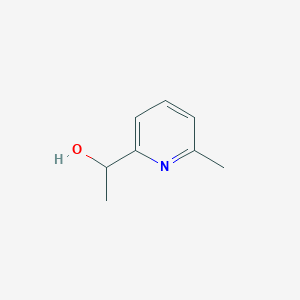

1-(6-Methylpyridin-2-yl)ethanol is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a methyl group at the 6-position and an ethanol group at the 2-position

Mécanisme D'action

Target of Action

It is known to be used as an intermediate in the synthesis of various compounds, including those involved in suzuki–miyaura coupling , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

Its role as an intermediate in the synthesis of other compounds suggests that it likely interacts with its targets through chemical reactions that facilitate bond formation .

Biochemical Pathways

As an intermediate in chemical synthesis, it is likely involved in various biochemical pathways depending on the final compounds it is used to produce .

Result of Action

Given its role as an intermediate in chemical synthesis, the results of its action would largely depend on the final compounds it is used to produce .

Action Environment

The action, efficacy, and stability of 1-(6-Methylpyridin-2-yl)ethanol can be influenced by various environmental factors. For instance, in the context of chemical synthesis, factors such as temperature, pH, and the presence of other reactants can significantly impact the compound’s reactivity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(6-Methylpyridin-2-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(6-methylpyridin-2-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like ethanol. The reaction typically proceeds under mild conditions and yields the desired alcohol product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agents and solvents may vary based on cost, availability, and environmental considerations. Optimization of reaction conditions, such as temperature and reaction time, is crucial to maximize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(6-Methylpyridin-2-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-(6-methylpyridin-2-yl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: As mentioned earlier, the reduction of 1-(6-methylpyridin-2-yl)ethanone yields this compound.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

Reduction: Sodium borohydride (NaBH4) in ethanol.

Major Products Formed:

Oxidation: 1-(6-Methylpyridin-2-yl)ethanone.

Reduction: this compound.

Substitution: Products vary based on the substituent introduced.

Applications De Recherche Scientifique

1-(6-Methylpyridin-2-yl)ethanol has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparaison Avec Des Composés Similaires

2-Pyridinemethanol: Similar structure but lacks the methyl group at the 6-position.

6-Methyl-2-pyridinemethanol: Similar structure but with the hydroxyl group at a different position.

1-(2-Pyridyl)ethanol: Similar structure but lacks the methyl group at the 6-position.

Uniqueness: 1-(6-Methylpyridin-2-yl)ethanol is unique due to the presence of both the methyl group at the 6-position and the ethanol group at the 2-position. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications .

Activité Biologique

1-(6-Methylpyridin-2-yl)ethanol is an organic compound notable for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula , featuring a pyridine ring with a methyl group at the 6-position and an ethanol group at the 1-position. This unique structure allows it to interact with various biological targets, particularly glutamate receptors, which are crucial for cognitive functions and neuroplasticity.

1. Interaction with Glutamate Receptors

Research indicates that this compound acts as a positive allosteric modulator of certain glutamate receptors. These receptors play significant roles in synaptic transmission and are implicated in various neurodegenerative diseases. By modulating these receptors, the compound may have potential therapeutic applications in treating cognitive impairments associated with conditions such as Alzheimer's disease and schizophrenia.

2. Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various bacterial and fungal strains. Studies suggest that it can inhibit the growth of pathogens, although the exact mechanism of action remains to be fully elucidated. Further research is necessary to explore its efficacy and potential applications in antimicrobial therapies .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Grignard Reaction : Involves the reaction of a Grignard reagent with an appropriate carbonyl compound.

- Reductive Amination : A method that combines an aldehyde or ketone with an amine in the presence of a reducing agent.

These synthetic routes allow for the production of this compound in varying yields, depending on the specific conditions employed .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics:

| Compound Name | Structure Characteristics | Unique Aspects |

|---|---|---|

| 2-Picoline | Methyl group at position 6 | Primarily used as a solvent; lacks ethanol functionality. |

| 3-Hydroxypyridine | Hydroxyl group at position 3 | Exhibits different biological activities; less studied for allosteric modulation. |

| 4-Methylpyridine | Methyl group at position 4 | Different receptor interaction profile; used in agrochemicals. |

| 1-(5-Methylpyridin-2-yl)ethanol | Similar ethanol substitution | May have distinct pharmacological properties due to positional isomerism. |

This comparison highlights the specificity of this compound's receptor interactions and its potential therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Cognitive Enhancement : A study demonstrated that compounds similar to this compound improved cognitive performance in animal models by enhancing glutamate receptor signaling.

- Antimicrobial Efficacy : In vitro tests showed that this compound effectively inhibited several strains of bacteria, including Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents .

- Analgesic Properties : Preliminary research indicates that derivatives of this compound may exhibit analgesic effects, indicating further avenues for pharmacological exploration.

Propriétés

IUPAC Name |

1-(6-methylpyridin-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-4-3-5-8(9-6)7(2)10/h3-5,7,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPLROKJXHCPLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.